molecular formula C24H20N4O5S B14004294 N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide CAS No. 58789-55-2

N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide

Katalognummer: B14004294
CAS-Nummer: 58789-55-2
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: LQSAXIRLQXZPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- is a complex organic compound with the molecular formula C24H20N4O5S and a molecular weight of 476.504 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolidinyl core, phenyl groups, and a sulfonylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- involves multiple steps. One common synthetic route includes the reaction of 3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl with a suitable amine to form the intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Analyse Chemischer Reaktionen

ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism of action of ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- include other sulfonylacetamide derivatives and pyrazolidinyl compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. For example, compounds like N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-acetamide exhibit different reactivity and applications due to the presence of trifluoromethyl and imidazolidinyl groups .

Eigenschaften

CAS-Nummer

58789-55-2

Molekularformel

C24H20N4O5S

Molekulargewicht

476.5 g/mol

IUPAC-Name

N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C24H20N4O5S/c1-17(29)26-34(32,33)21-14-12-18(13-15-21)25-16-22-23(30)27(19-8-4-2-5-9-19)28(24(22)31)20-10-6-3-7-11-20/h2-16,22H,1H3,(H,26,29)

InChI-Schlüssel

LQSAXIRLQXZPPM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.